Advanced NMR Characterization of [4-(3-Methoxypropyl)phenyl]boronic acid: Protocols, Spectral Data, and Equilibrium Dynamics
Advanced NMR Characterization of [4-(3-Methoxypropyl)phenyl]boronic acid: Protocols, Spectral Data, and Equilibrium Dynamics
Executive Summary
[4-(3-Methoxypropyl)phenyl]boronic acid (CAS: 173854-37-0) is a highly versatile organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions[1],[2]. In modern drug development, this compound is frequently deployed to install flexible, ether-linked aliphatic appendages onto aromatic scaffolds, a strategy used to modulate the lipophilicity, solubility, and target-binding kinetics of active pharmaceutical ingredients (APIs).
Because organoboronic acids are prone to dynamic structural changes depending on their environment, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive, causality-driven guide to acquiring and interpreting the 1 H and 13 C NMR spectra for this compound, ensuring high-fidelity data for quality control and downstream synthesis.
Mechanistic Rationale: The Boronic Acid ⇌ Boroxine Equilibrium
A fundamental challenge in the NMR characterization of arylboronic acids is their inherent thermodynamic tendency to undergo spontaneous dehydration, forming cyclic boroxine anhydrides (trimers)[3],[4]. This equilibrium is highly sensitive to the solvent environment, and failing to control it results in complex, uninterpretable spectra.
The Causality of Solvent Selection
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Non-Coordinating Solvents (e.g., CDCl 3 ): In hydrophobic solvents, the equilibrium shifts heavily toward the boroxine trimer[4],[5]. Because the trimer is a large, rigid macrocycle, its formation leads to significant line broadening and overlapping aromatic signals that obscure structural details.
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Hydrogen-Bond Accepting Solvents (e.g., DMSO-d 6 ): Water acts as both a reagent and a catalyst in the hydrolytic equilibrium of boroxines[3],[4]. Highly polar solvents like DMSO-d 6 act as strong hydrogen-bond acceptors. DMSO coordinates with the empty p-orbital of the boron atom and hydrogen-bonds with the hydroxyl groups, effectively locking the molecule in its monomeric state and yielding sharp, highly resolved NMR signals[3],[6].
Figure 1: Solvent-driven thermodynamic equilibrium between monomeric boronic acid and boroxine trimer.
Experimental Workflow & Self-Validating Protocol
To guarantee reproducibility and spectral clarity, the following methodology establishes a self-validating system for NMR acquisition.
Step 1: Sample Preparation
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Massing: Weigh 15–20 mg of [4-(3-Methoxypropyl)phenyl]boronic acid into a clean glass vial.
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Solvation: Dissolve the solid in 0.6 mL of high-purity, anhydrous DMSO-d 6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).
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Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Transfer to a standard 5 mm NMR tube.
Step 2: Instrument Parameters & Causality
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Frequency: 400 MHz for 1 H; 100 MHz for 13 C.
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Relaxation Delay (D1): Set D1 to 2.0 seconds (higher than the standard 1.0s). Causality: The quadrupolar nature of the 11 B and 10 B nuclei facilitates rapid quadrupolar relaxation, which broadens the signal of the adjacent quaternary carbon (C1)[7],[8]. A longer relaxation delay ensures that the nuclear spins return to thermal equilibrium, improving the signal-to-noise ratio for this notoriously weak 13 C signal and ensuring accurate 1 H integration.
Step 3: The Self-Validation Check
Before finalizing the data, the operator must perform an internal mathematical validation:
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Integrate the terminal methoxy peak (-OCH 3 ) at ~3.22 ppm and set its value to exactly 3.00 .
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Check the integration of the broad singlet corresponding to the -B(OH) 2 protons at ~7.95 ppm.
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Validation Condition: If the -B(OH) 2 integral is ≥ 1.90 , the system is successfully stabilized as a monomer. If the integral is < 1.50 , partial trimerization or rapid proton exchange with trace water has occurred. Corrective Action: Add 1–2 drops of D 2 O to the NMR tube to force hydrolysis back to the monomer (Note: this will completely exchange the -OH protons, silencing the 7.95 ppm signal, but will sharpen the aromatic peaks for structural confirmation).
Spectral Data Tables
The following tables summarize the expected quantitative NMR data for [4-(3-Methoxypropyl)phenyl]boronic acid in DMSO-d 6 at 298 K.
Table 1: 1 H NMR Data Summary (400 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| -B(OH) 2 | 7.95 | Broad Singlet (br s) | - | 2H | Boronic acid hydroxyl protons |
| Ar-H (ortho to B) | 7.70 | Doublet (d) | 8.0 | 2H | Aromatic protons (C2, C6) |
| Ar-H (meta to B) | 7.15 | Doublet (d) | 8.0 | 2H | Aromatic protons (C3, C5) |
| -CH 2 -O- | 3.30 | Triplet (t) | 6.5 | 2H | Ether adjacent methylene (C3') |
| -OCH 3 | 3.22 | Singlet (s) | - | 3H | Terminal methoxy methyl (C4') |
| Ar-CH 2 - | 2.60 | Triplet (t) | 7.5 | 2H | Benzylic methylene (C1') |
| -CH 2 - | 1.80 | Multiplet (m) | ~7.0 | 2H | Central aliphatic methylene (C2') |
(Note: The signal at 3.30 ppm may partially overlap with the residual water peak in DMSO-d 6 at 3.33 ppm).
Table 2: 13 C NMR Data Summary (100 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| C4 (para to B) | 144.2 | Quaternary (C) | Aromatic carbon attached to the alkyl chain |
| C2, C6 (ortho) | 134.5 | Methine (CH) | Aromatic carbons ortho to boron |
| C1 (C-B) | ~132.0 | Quaternary (C) | Boron-bearing aromatic carbon (broadened by 11 B) |
| C3, C5 (meta) | 127.8 | Methine (CH) | Aromatic carbons meta to boron |
| C3' (-CH 2 -O-) | 71.2 | Methylene (CH 2 ) | Aliphatic carbon adjacent to ether oxygen |
| C4' (-OCH 3 ) | 58.0 | Methyl (CH 3 ) | Methoxy carbon |
| C1' (Ar-CH 2 -) | 31.8 | Methylene (CH 2 ) | Benzylic carbon |
| C2' (-CH 2 -) | 30.5 | Methylene (CH 2 ) | Central aliphatic carbon |
References
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CP Lab Safety. "[4-(3-methoxypropyl)phenyl]boronic acid, CAS 173854-37-0 Product Specifications." Retrieved from: [Link]
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Journal of the American Chemical Society (JACS). "The Boroxine–Boronic Acid Equilibrium." American Chemical Society. Retrieved from:[Link]
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ResearchGate. "Functional Nanoporous Materials From Boronate-Containing Stimuli-Responsive Diblock Copolymers." (Demonstrating 1 H NMR spectra of boronic acids in DMSO-d 6 ). Retrieved from:[Link]
